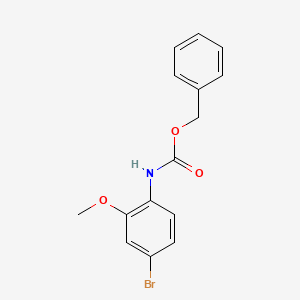
benzyl N-(4-bromo-2-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(4-bromo-2-methoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is characterized by the presence of a benzyl group, a bromine atom, and a methoxy group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-bromo-2-methoxyphenyl)carbamate typically involves the reaction of benzyl chloroformate with 4-bromo-2-methoxyaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-bromo-2-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenyl carbamate.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of 4-bromo-2-methoxybenzoic acid.
Reduction: Formation of benzyl N-(2-methoxyphenyl)carbamate.
Substitution: Formation of various substituted phenyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-(4-bromo-2-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines, allowing for selective reactions on other functional groups.
Biology: Investigated for its potential use in the development of enzyme inhibitors. Carbamates are known to inhibit cholinesterase enzymes, making them useful in studying enzyme kinetics and mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate. Carbamate derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of agrochemicals and pesticides. Carbamates are known for their insecticidal properties and are used in formulations to protect crops from pests.
Mechanism of Action
The mechanism of action of benzyl N-(4-bromo-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates inhibit enzymes by forming a covalent bond with the active site serine residue. This prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity. The bromine and methoxy groups on the phenyl ring can influence the compound’s binding affinity and specificity towards different enzymes.
Comparison with Similar Compounds
Benzyl N-(4-bromo-2-methoxyphenyl)carbamate can be compared with other similar compounds such as:
Benzyl N-(4-bromo-3-fluorophenyl)carbamate: Similar structure but with a fluorine atom instead of a methoxy group. This substitution can affect the compound’s reactivity and biological activity.
Benzyl N-(4-bromo-2-fluorophenyl)carbamate: Another similar compound with a fluorine atom in place of the methoxy group. The presence of fluorine can enhance the compound’s stability and lipophilicity.
Benzyl N-(4-bromo-2-hydroxyphenyl)carbamate: Contains a hydroxyl group instead of a methoxy group. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and methoxy groups provides a balance of electron-withdrawing and electron-donating effects, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
330792-79-5 |
|---|---|
Molecular Formula |
C15H14BrNO3 |
Molecular Weight |
336.18 g/mol |
IUPAC Name |
benzyl N-(4-bromo-2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C15H14BrNO3/c1-19-14-9-12(16)7-8-13(14)17-15(18)20-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
RXCSCONZKZKUBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


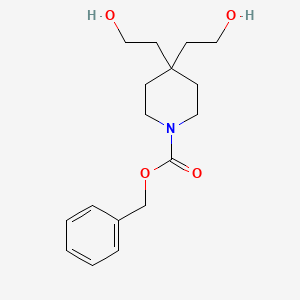

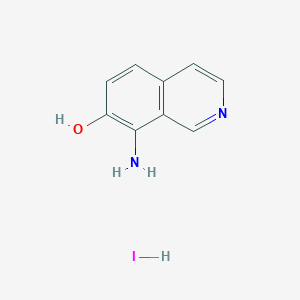
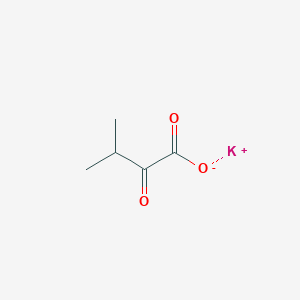
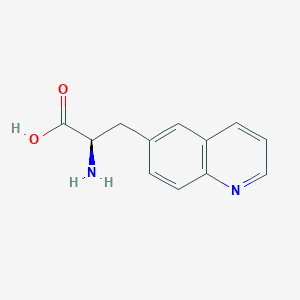
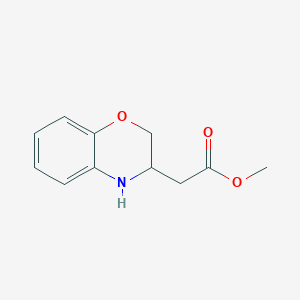
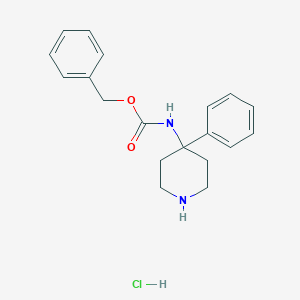
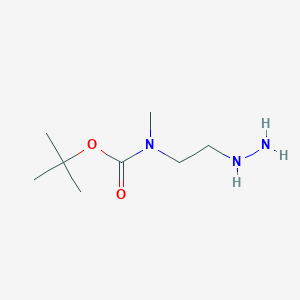
![4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid](/img/structure/B13501899.png)

![tert-butyl N-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B13501923.png)

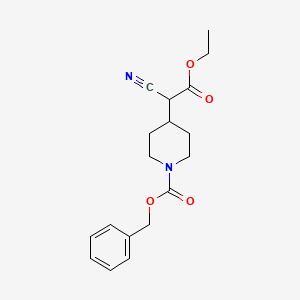
![Pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13501933.png)
